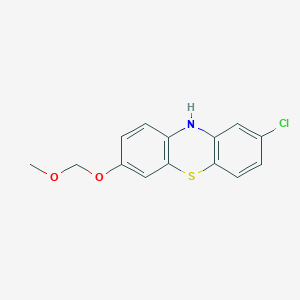

2-Chloro-7-(methoxymethoxy)-10H-phenothiazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Chloro-7-(methoxymethoxy)-10H-phenothiazine is a chemical compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry. This compound is characterized by the presence of a chlorine atom at the second position and a methoxymethoxy group at the seventh position on the phenothiazine ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-7-(methoxymethoxy)-10H-phenothiazine typically involves the chlorination of phenothiazine followed by the introduction of the methoxymethoxy group. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride. The methoxymethoxy group can be introduced using methoxymethyl chloride in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve continuous flow chemistry techniques to ensure high yield and purity. Flow reactors are advantageous as they offer precise control over reaction parameters, improved mixing, and enhanced heat and mass transfer .

Analyse Des Réactions Chimiques

Types of Reactions

2-Chloro-7-(methoxymethoxy)-10H-phenothiazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Phenothiazine sulfoxides or sulfones.

Reduction: Reduced phenothiazine derivatives.

Substitution: Phenothiazine derivatives with substituted nucleophiles.

Applications De Recherche Scientifique

2-Chloro-7-(methoxymethoxy)-10H-phenothiazine has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex phenothiazine derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in the development of new therapeutic agents.

Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mécanisme D'action

The mechanism of action of 2-Chloro-7-(methoxymethoxy)-10H-phenothiazine involves interaction with various molecular targets. It can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it may inhibit enzymes involved in critical cellular pathways, contributing to its antimicrobial and anticancer effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Chloro-7-methoxy-3-methylquinoline

- 4-Chloro-7-methoxy-2-methylquinoline

- 2-Chloro-6-ethoxy-3-methylquinoline

Uniqueness

2-Chloro-7-(methoxymethoxy)-10H-phenothiazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxymethoxy group enhances its solubility and reactivity compared to other phenothiazine derivatives .

Activité Biologique

2-Chloro-7-(methoxymethoxy)-10H-phenothiazine is a derivative of phenothiazine, a class of compounds known for their diverse biological activities, including antipsychotic, anti-inflammatory, and antitumor properties. This article reviews the biological activity of this compound based on recent studies and findings.

Molecular Formula: C15H15ClN2O2S

Molecular Weight: 320.81 g/mol

IUPAC Name: this compound

The biological activity of phenothiazine derivatives often involves multiple mechanisms, including:

- Dopamine Receptor Antagonism: Many phenothiazines act as antagonists at dopamine receptors, which is critical for their antipsychotic effects.

- Cholinesterase Inhibition: Some derivatives exhibit cholinesterase inhibitory activity, which can be beneficial in treating neurodegenerative diseases like Alzheimer's.

- Antioxidant Activity: Phenothiazine derivatives have shown potential as antioxidants, protecting cells from oxidative stress.

Antitumor Activity

Research has indicated that phenothiazine derivatives possess significant antitumor activity. A study evaluated the effects of various phenothiazines on HEp-2 tumor cells and found that 2-chloro derivatives exhibited varying degrees of cytotoxicity. The TCID50 (the concentration required to kill 50% of the cells) for 2-chloro derivatives was noted to be significantly lower than that of non-substituted phenothiazines, indicating enhanced potency due to chlorine substitution .

| Compound | TCID50 (µg/mL) |

|---|---|

| 2-Chloro-10H-phenothiazine | 62.5 |

| 10-[4-(phthalimido)butyl]-10H-phenothiazine | 7.8 |

| 1-(2-chloroethyl)-3-(2-chloro-10H-phenothiazin-10-yl) butyl-1-urea | 7.8 |

Neuroprotective Effects

In addition to antitumor properties, studies have suggested that this compound may exhibit neuroprotective effects by inhibiting cholinesterases and reducing amyloid aggregation, which are critical factors in Alzheimer's disease pathology . This dual action suggests potential therapeutic applications in neurodegenerative conditions.

Study on Cholinesterase Inhibition

A recent study investigated the cholinesterase inhibitory activity of phenothiazine derivatives, including this compound. The results demonstrated significant inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), indicating potential for use in Alzheimer's treatment .

Antioxidant Activity Assessment

Another study assessed the antioxidant properties of various phenothiazines, revealing that compounds similar to this compound showed considerable antioxidant activity in vitro. This activity was measured using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays, where lower IC50 values indicated higher antioxidant capacity .

Propriétés

IUPAC Name |

2-chloro-7-(methoxymethoxy)-10H-phenothiazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO2S/c1-17-8-18-10-3-4-11-14(7-10)19-13-5-2-9(15)6-12(13)16-11/h2-7,16H,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBLOTTRGIFDJHI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=CC2=C(C=C1)NC3=C(S2)C=CC(=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.